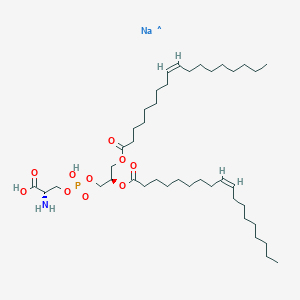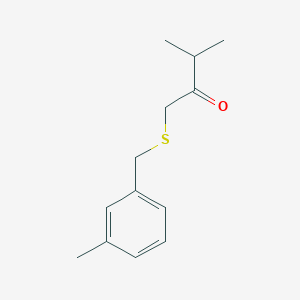
3-Methyl-1-((3-methylbenzyl)thio)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-((3-methylbenzyl)thio)butan-2-one is an organic compound with the molecular formula C13H18OS. This compound is characterized by the presence of a thioether linkage and a ketone functional group. It is a derivative of butanone, where the hydrogen atoms are substituted with methyl and 3-methylbenzylthio groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-((3-methylbenzyl)thio)butan-2-one typically involves the reaction of 3-methylbenzyl chloride with 3-methyl-2-butanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the thioether group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-((3-methylbenzyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position, where the thioether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thioethers.
Applications De Recherche Scientifique
3-Methyl-1-((3-methylbenzyl)thio)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-((3-methylbenzyl)thio)butan-2-one involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological macromolecules. The ketone group can also participate in nucleophilic addition reactions, leading to the formation of adducts with proteins and nucleic acids. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-butanone: A simpler ketone without the thioether group.
3-Methyl-1-((2-methylbenzyl)thio)butan-2-one: A structural isomer with the thioether group attached to a different position on the benzyl ring.
3-Methyl-2-butene-1-thiol: A related compound with a thiol group instead of a thioether.
Uniqueness
3-Methyl-1-((3-methylbenzyl)thio)butan-2-one is unique due to the presence of both a thioether and a ketone functional group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H18OS |
|---|---|
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
3-methyl-1-[(3-methylphenyl)methylsulfanyl]butan-2-one |
InChI |
InChI=1S/C13H18OS/c1-10(2)13(14)9-15-8-12-6-4-5-11(3)7-12/h4-7,10H,8-9H2,1-3H3 |
Clé InChI |
GNZGYDZUSCKYOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CSCC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


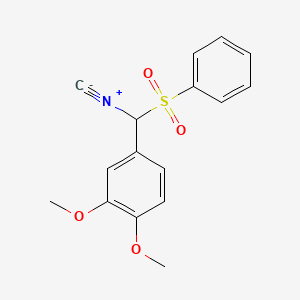
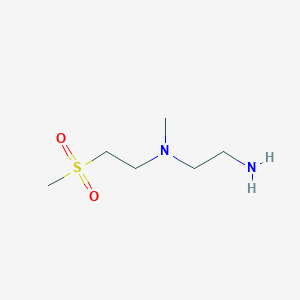

![tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate](/img/structure/B13655103.png)
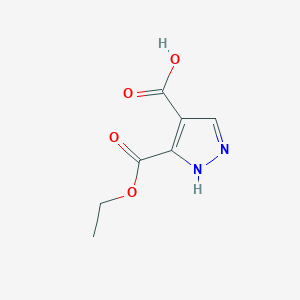
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid hydrochloride](/img/structure/B13655115.png)
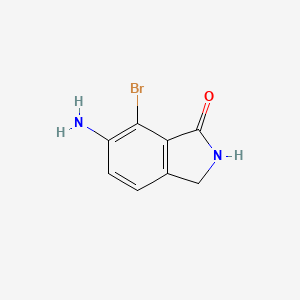
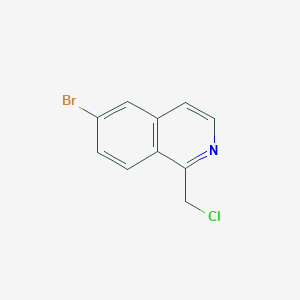
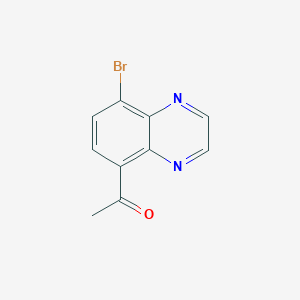

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13655148.png)
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13655151.png)

